molecular formula C6H11NO2Se B598804 3-(2-Propenylseleno)-L-alanine CAS No. 180316-10-3

3-(2-Propenylseleno)-L-alanine

Cat. No.: B598804
CAS No.: 180316-10-3
M. Wt: 208.13
InChI Key: FHHAJIAWQMSOLD-YFKPBYRVSA-N
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Description

3-(2-Propenylseleno)-L-alanine is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a selenium atom bonded to an allyl group and an L-alanine moiety, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propenylseleno)-L-alanine typically involves the reaction of L-alanine with allyl selenol. One common method includes the following steps:

    Preparation of Allyl Selenol: Allyl selenol can be synthesized by the reduction of allyl selenocyanate using sodium borohydride.

    Coupling Reaction: The allyl selenol is then reacted with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Propenylseleno)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom back to its selenol form.

    Substitution: The allyl group can participate in substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Propenylseleno)-L-alanine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Propenylseleno)-L-alanine involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: An organoselenium compound with a selenium atom bonded to a methionine moiety.

    Selenocystamine: A selenium-containing compound with potential antioxidant properties.

Uniqueness

3-(2-Propenylseleno)-L-alanine is unique due to its specific structure, which combines an allyl group with an L-alanine moiety. This unique combination imparts distinct chemical properties and potential biological activities, differentiating it from other organoselenium compounds.

Properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2Se/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHAJIAWQMSOLD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60775606
Record name 3-[(Prop-2-en-1-yl)selanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180316-10-3
Record name 3-(2-Propen-1-ylseleno)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180316-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Prop-2-en-1-yl)selanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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